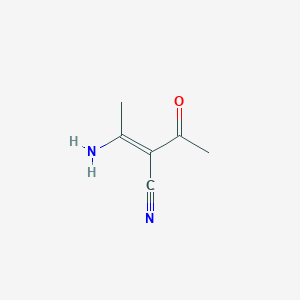
2-Acetyl-3-aminobut-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Acetyl-3-aminobut-2-enenitrile is an organic compound with the molecular formula C6H8N2O It is a derivative of butenenitrile and contains both an acetyl and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
2-Acetyl-3-aminobut-2-enenitrile can be synthesized through several methods. One common approach involves the reaction of acetylacetone with cyanoacetamide under basic conditions. The reaction typically proceeds as follows:
Reactants: Acetylacetone and cyanoacetamide.
Catalyst: A base such as sodium ethoxide.
Solvent: Ethanol.
Conditions: The mixture is heated under reflux for several hours.
Another method involves the cyclocondensation of acetyl pyruvates with enamines . This method is valuable for synthesizing pyridines with acceptor substituents in positions 3 and 5 of the nucleus.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may employ more efficient catalysts and solvents to reduce costs and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
2-Acetyl-3-aminobut-2-enenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitriles and amides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces nitriles and amides.
Reduction: Produces primary amines.
Substitution: Produces substituted amines or amides depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2-Acetyl-3-aminobut-2-enenitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds, such as pyridines and pyrimidines.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of new pharmaceuticals.
Industry: Used in the production of dyes and pigments due to its ability to form stable complexes with metals.
Wirkmechanismus
The mechanism of action of 2-acetyl-3-aminobut-2-enenitrile involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amino group, allowing it to participate in various chemical reactions. Additionally, the acetyl group can undergo nucleophilic attack, leading to the formation of various derivatives. The exact pathways and molecular targets depend on the specific application and reaction conditions .
Vergleich Mit ähnlichen Verbindungen
2-Acetyl-3-aminobut-2-enenitrile can be compared with other similar compounds, such as:
3-Aminocrotononitrile: Similar structure but lacks the acetyl group.
Ethyl 3-aminocrotonate: Contains an ester group instead of an acetyl group.
3-Aminobut-2-enenitrile: Similar structure but without the acetyl group
Uniqueness
The presence of both an acetyl and an amino group in this compound makes it unique. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs. Additionally, the compound’s ability to form stable complexes with metals enhances its utility in industrial applications.
Eigenschaften
CAS-Nummer |
1113-72-0 |
|---|---|
Molekularformel |
C6H8N2O |
Molekulargewicht |
124.14 g/mol |
IUPAC-Name |
(E)-2-acetyl-3-aminobut-2-enenitrile |
InChI |
InChI=1S/C6H8N2O/c1-4(8)6(3-7)5(2)9/h8H2,1-2H3/b6-4+ |
InChI-Schlüssel |
RDRVJVHEWGXCLC-GQCTYLIASA-N |
Isomerische SMILES |
C/C(=C(/C#N)\C(=O)C)/N |
Kanonische SMILES |
CC(=C(C#N)C(=O)C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


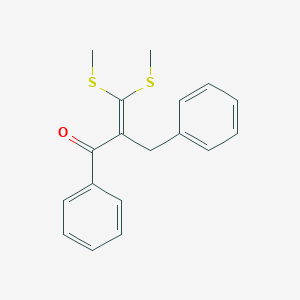
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B14145826.png)
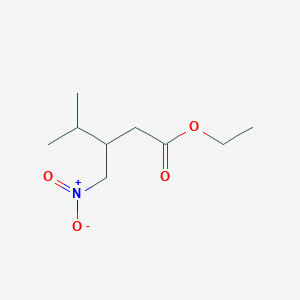


![2-{[(3-Nitrophenyl)methyl]sulfanyl}ethyl 2-bromopropanoate](/img/structure/B14145842.png)
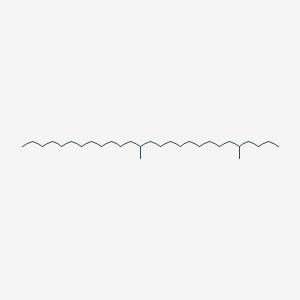
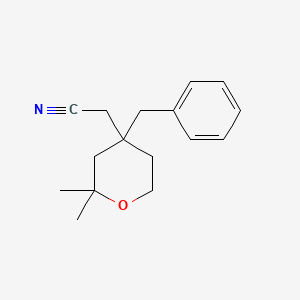
![2-[[2-(1,3-Dioxoisoindol-2-yl)acetyl]amino]pentanedioic acid](/img/structure/B14145859.png)
![N-[2-(2,2-dimethyl-4-propan-2-yloxan-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B14145860.png)

![3-(4-Methylphenyl)-7-phenyl-1-oxa-2,7-diazaspiro[4.4]non-2-ene-6,8-dione](/img/structure/B14145878.png)
![2-[4-(Pyrimidin-5-yl)butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B14145880.png)
![1-(3,4-Dihydro-2H-quinolin-1-yl)-1-[(4-methoxy-phenyl)-hydrazono]-propan-2-one](/img/structure/B14145889.png)
